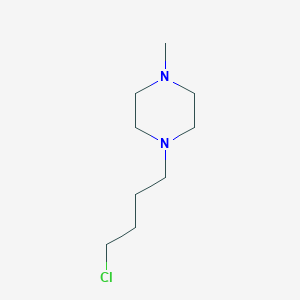
N-methyl-N'-(4-chlorobutyl)piperazine
Cat. No. B8726183
M. Wt: 190.71 g/mol
InChI Key: DTPBFSBRVXOBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08178527B2
Procedure details


In a 2 L three-necked round bottomed flask was added N-methyl-piperazine (100.16 g, 1.0 mol), acetone (1000 mL), and anhydrous potassium carbonate (276.42 g, 2.0 mol, 2.0 equiv.). The flask was equipped with a mechanical stirrer and a condenser. 4-chloro-1-bromo-butane (188.6 g, 1.1 mol, 1.1 equiv.) was added dropwise under continuous stirring at room temperature over a period of 30 min. The suspension mixture was then stirred at 40° C. The progress of the reaction was monitored by TLC, which confirmed the reaction was completed after 4 hours. The mixture was cooled to room temperature and the insoluble materials were removed by filtration and washed with dichloromethane (2×100 mL). The combined filtrates were concentrated under vacuum until they became dry. The residue was then mixed with dichloromethane (500 mL). Insoluble materials were removed by filtration and washed by dichloromethane (2×100 mL). The combined filtrate and washings were concentrated and purified through a flash silica gel column, which gave the expected product as light yellow oil. (92.5 g, 48.5% yield).




Name
Yield
48.5%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].[Cl:14][CH2:15][CH2:16][CH2:17][CH2:18]Br>CC(C)=O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:18][CH2:17][CH2:16][CH2:15][Cl:14])[CH2:4][CH2:3]1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100.16 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
|
Name
|
|
|
Quantity
|
276.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
188.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCBr
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under continuous stirring at room temperature over a period of 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was equipped with a mechanical stirrer and a condenser
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The suspension mixture was then stirred at 40° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was completed after 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble materials were removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dichloromethane (2×100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates were concentrated under vacuum until they
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
became dry
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was then mixed with dichloromethane (500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Insoluble materials were removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed by dichloromethane (2×100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrate and washings were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified through a flash silica gel column, which
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)CCCCCl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 48.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
